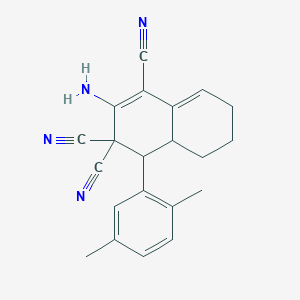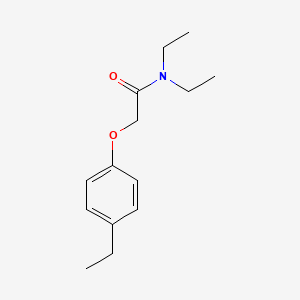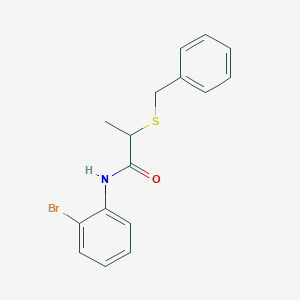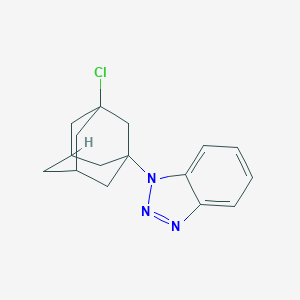![molecular formula C17H18FN3O2S B5195971 1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5195971.png)
1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine, also known as FMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMT is a piperazine derivative that has shown promising results in various studies, including its use as an anti-inflammatory and anti-cancer agent.
Wirkmechanismus
The mechanism of action of 1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine is not fully understood, but studies suggest that it may work by inhibiting various signaling pathways involved in cell growth, inflammation, and immune function. 1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine has various biochemical and physiological effects, including its ability to inhibit cancer cell growth, reduce inflammation, and improve immune function. 1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine in lab experiments is its ability to inhibit cancer cell growth, making it a potential anti-cancer agent. Additionally, 1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine has been shown to have anti-inflammatory properties, which may be useful in studying various inflammatory diseases. One limitation of using 1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine in lab experiments is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine. One area of interest is the development of 1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine analogs with improved pharmacokinetic properties. Another area of interest is the study of 1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of 1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine and its potential therapeutic applications in various fields of medicine.
Synthesemethoden
The synthesis of 1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine involves the reaction of 4-fluoroaniline with 2-bromo-5-methylthiazole, followed by the reaction of the resulting compound with piperazine. The final product is obtained by acetylation of the piperazine nitrogen and carbonylation of the thiazole nitrogen.
Wissenschaftliche Forschungsanwendungen
1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, 1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. In neurology, 1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine has been studied for its anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation and improve immune function.
Eigenschaften
IUPAC Name |
1-[4-[2-(4-fluorophenyl)-5-methyl-1,3-thiazole-4-carbonyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-11-15(17(23)21-9-7-20(8-10-21)12(2)22)19-16(24-11)13-3-5-14(18)6-4-13/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUYASQBINOLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5195891.png)
![2-[(4-iodobenzyl)thio]-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B5195898.png)


![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5195919.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5195933.png)
![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5195941.png)



![2-cyano-3-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}phenyl)acrylamide](/img/structure/B5195972.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5195976.png)
![3-{[(4-methylcyclohexyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5195977.png)